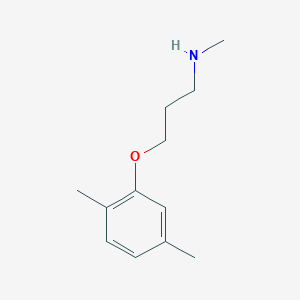

![molecular formula C14H21BO4 B1344769 2-[4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノキシ]エタン-1-オール CAS No. 741699-47-8](/img/structure/B1344769.png)

2-[4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノキシ]エタン-1-オール

概要

説明

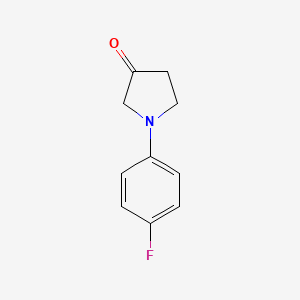

“2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol” is a chemical compound with the molecular formula C14H21BO4 . It is also known as “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . Density functional theory (DFT) has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .科学的研究の応用

ここでは、2-[4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノキシ]エタン-1-オールの科学研究への応用について、ユニークな応用に焦点を当てて包括的に分析します。

細胞内ターゲティング

この化合物は、ベンジルボロネートタグとして使用され、核への貨物の細胞内ターゲティングに使用されます。この用途は、代謝産物、タンパク質、または化学プローブの局在化を理解するために不可欠であり、標的部位への薬物の濃度を高めることで治療効果を高め、標的外効果を軽減することができます .

ホウ素中性子捕捉療法(BNCT)

この化合物の様なホウ素化合物は、BNCT(ホウ素中性子捕捉療法)で広く使用されています。BNCTは、ホウ素-10が熱中性子を捕獲し、アルファ粒子とリチウム核を生成することで核分裂を起こし、局所的な細胞損傷を引き起こす、癌治療の一種です .

薬物輸送ポリマー

この化合物の誘導体は、癌治療のためのフィードバック制御薬物輸送ポリマーに使用され、薬物が標的部位に効果的に送達されるようにします .

酵素阻害

この化合物の誘導体を含むホウ酸化合物は、多くの場合、酵素阻害剤として使用され、腫瘍や微生物感染など、さまざまな疾患の治療において重要な役割を果たします .

リガンド薬

これらの化合物は、抗癌剤アプリケーションにおける特定のリガンド薬として作用し、特定の生物学的標的に結合して治療効果を発揮します .

有機中間体の合成

この化合物は、ホウ酸塩とスルホンアミド基を有する有機中間体として機能し、求核反応とアミド化反応を通じて合成され、さらなる化学的用途のために使用されます .

結晶成長研究

作用機序

Target of Action

It is known that this compound is a synthetic means for the subcellular targeting of cargo to the nucleus . This suggests that its targets could be nuclear proteins or DNA sequences.

Mode of Action

The compound interacts with its targets by being conjugated to other proteins or small molecules, which facilitates their localization to the nucleus . This is achieved through a combination of active and passive transport processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific proteins or small molecules it is conjugated to. By facilitating their localization to the nucleus, it could potentially enhance their therapeutic efficacy and reduce off-target effects .

生化学分析

Biochemical Properties

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol plays a crucial role in various biochemical reactions. The boronate ester group in this compound allows it to interact with a range of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme ribonuclease A (RNase A), where the compound acts as a substrate, facilitating the cleavage of RNA molecules . Additionally, 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol has been shown to bind to chymotrypsin, a protease enzyme, thereby modulating its activity . These interactions highlight the compound’s potential in biochemical assays and therapeutic applications.

Cellular Effects

The effects of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate the importin α/β pathway, which is essential for nuclear transport of proteins . This activation leads to changes in gene expression patterns, particularly those involved in cell cycle regulation and apoptosis. Furthermore, 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol exerts its effects through specific binding interactions with biomolecules. The boronate ester group forms reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the interaction with ribonuclease A leads to its activation, while binding to chymotrypsin results in inhibition . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation . These findings underscore the importance of considering temporal effects when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular function and promote tissue regeneration . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects . These dosage-dependent effects highlight the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glutathione . This metabolic transformation affects the compound’s bioavailability and activity within the cell. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions underscore the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into the nucleus via the importin α/β pathway, where it accumulates and exerts its effects . Additionally, it can bind to cytoplasmic proteins, facilitating its distribution within the cell . These transport mechanisms ensure the compound’s effective localization and activity in target tissues.

Subcellular Localization

The subcellular localization of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is primarily within the nucleus, where it interacts with nuclear proteins and enzymes . The compound contains targeting signals that direct it to specific nuclear compartments, enhancing its efficacy in modulating gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation, can further influence its localization and activity within the cell .

特性

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8,16H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFCCAMEIIUWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

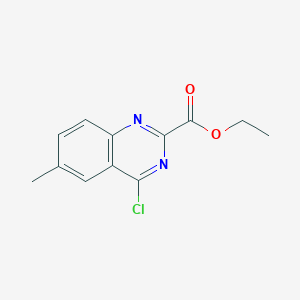

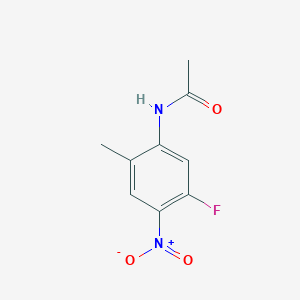

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。